N-(2-Furylmetoxi)ftalimida

Descripción general

Descripción

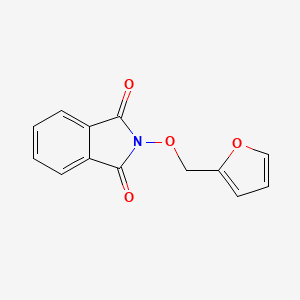

N-(2-Furylmethoxy)phthalimide is an organic compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol . This compound belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers .

Aplicaciones Científicas De Investigación

N-(2-Furylmethoxy)phthalimide has garnered significant interest in various fields of research due to its unique properties:

Mecanismo De Acción

Target of Action

N-(2-Furylmethoxy)phthalimide is a type of phthalimide derivative . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials Phthalimide derivatives have been known to exhibit antineoplastic activities against cancer cells .

Mode of Action

It has been observed that phthalimide derivatives, such as the synthesized ft-12 compound, exhibit antiproliferative activity against certain cancer cells . FT-12 reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase . Furthermore, it induced necrosis and apoptosis .

Biochemical Pathways

It is known that phthalates can be biodegraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . For instance, Di-n-butyl phthalate (DBP) was reported to be biodegraded by Rhizobium sp. strain LMB-1, producing diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .

Action Environment

It is known that the physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Análisis Bioquímico

Biochemical Properties

N-(2-Furylmethoxy)phthalimide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit histone deacetylase (HDAC), which is crucial for regulating gene expression by modifying chromatin structure . The interaction between N-(2-Furylmethoxy)phthalimide and HDAC involves the binding of the compound to the enzyme’s active site, thereby preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression patterns, which may have therapeutic implications.

Cellular Effects

N-(2-Furylmethoxy)phthalimide exerts various effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDAC by N-(2-Furylmethoxy)phthalimide can result in the upregulation of genes involved in cell cycle arrest and apoptosis . This compound has also been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of N-(2-Furylmethoxy)phthalimide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HDAC, inhibiting its activity and leading to the accumulation of acetylated histones . This accumulation can result in the activation or repression of specific genes, depending on the context. Additionally, N-(2-Furylmethoxy)phthalimide may interact with other proteins and enzymes, further influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Furylmethoxy)phthalimide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(2-Furylmethoxy)phthalimide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of N-(2-Furylmethoxy)phthalimide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, N-(2-Furylmethoxy)phthalimide may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

N-(2-Furylmethoxy)phthalimide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, the inhibition of HDAC by N-(2-Furylmethoxy)phthalimide can affect the expression of genes involved in metabolic pathways, resulting in altered cellular metabolism.

Transport and Distribution

The transport and distribution of N-(2-Furylmethoxy)phthalimide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, N-(2-Furylmethoxy)phthalimide may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

N-(2-Furylmethoxy)phthalimide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, N-(2-Furylmethoxy)phthalimide may accumulate in the nucleus, where it can interact with HDAC and other nuclear proteins. This subcellular localization is crucial for the compound’s ability to modulate gene expression and cellular processes effectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(2-Furylmethoxy)phthalimide can be synthesized through the reaction of phthalic anhydride with 2-furylmethanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of N-(2-Furylmethoxy)phthalimide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Furylmethoxy)phthalimide undergoes various chemical reactions, including:

Substitution: N-(2-Furylmethoxy)phthalimide can participate in nucleophilic substitution reactions with reagents such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparación Con Compuestos Similares

Phthalimide: A parent compound with similar structural features but lacking the furylmethoxy group.

N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.

Uniqueness: N-(2-Furylmethoxy)phthalimide stands out due to the presence of the furylmethoxy group, which imparts unique chemical and biological properties.

Actividad Biológica

N-(2-Furylmethoxy)phthalimide is a compound belonging to the phthalimide family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of N-(2-Furylmethoxy)phthalimide, focusing on its antiproliferative, antifungal, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Overview of Phthalimide Derivatives

Phthalimides are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The structural characteristics of phthalimides, particularly the presence of carbonyl groups and a secondary amine, contribute to their pharmacological properties. N-(2-Furylmethoxy)phthalimide is a derivative that incorporates a furylmethoxy group, enhancing its potential biological activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various phthalimide derivatives against cancer cell lines. A significant study assessed the activity of 43 phthalimide derivatives against human cervical cancer (HeLa), human hepatoma (HepG2), and murine breast carcinoma (4T1) cell lines. The results indicated that certain derivatives exhibited notable antiproliferative effects:

| Compound | HeLa Cell Proliferation (%) | HepG2 Cell Proliferation (%) | 4T1 Cell Proliferation (%) |

|---|---|---|---|

| C16 | 36.33 | 40.21 | 40.37 |

| E11 | 40.00 | - | - |

| E16 | 40.00 | - | - |

These compounds demonstrated selective toxicity towards cancer cells while sparing normal murine fibroblast cells (3T3), suggesting their potential as targeted cancer therapies .

Antifungal Activity

The antifungal properties of N-(2-Furylmethoxy)phthalimide have been investigated against various Candida species. A study highlighted the efficacy of N-butylphthalimide (NBP), a related compound, showing a minimum inhibitory concentration (MIC) of 100 µg/ml against fluconazole-resistant strains of Candida albicans. The study found that NBP significantly inhibited biofilm formation and hyphal growth in Candida species:

- Biofilm Inhibition : NBP reduced biofilm formation at sub-inhibitory concentrations (10–50 µg/ml).

- Gene Expression : Treatment with NBP downregulated key genes associated with hyphal growth (e.g., ECE1, HWP1, UME6).

This suggests that derivatives like N-(2-Furylmethoxy)phthalimide could serve as novel antifungal agents with dual action against planktonic cells and biofilms .

Anti-inflammatory and Antimicrobial Properties

Phthalimides have also been recognized for their anti-inflammatory and antimicrobial properties. The incorporation of specific substituents can enhance these activities:

- Anti-inflammatory : Some phthalimides have shown potential in reducing inflammation markers in vitro.

- Antimicrobial : Phthalimides exhibit broad-spectrum activity against various pathogens, including bacteria and fungi.

The mechanism often involves the disruption of microbial cell membranes or inhibition of critical enzymatic pathways within pathogens .

Molecular Docking Studies

To understand the interaction mechanisms of N-(2-Furylmethoxy)phthalimide with biological targets, molecular docking studies have been conducted. These studies assess binding affinities to key enzymes involved in cancer proliferation and microbial resistance:

- Targets : DNMT1 and VEGFR2 have been identified as potential targets for phthalimide derivatives.

- Binding Affinity : Compounds showed higher free energy binding than known inhibitors, indicating a promising therapeutic profile.

These findings suggest that further optimization of the chemical structure could enhance the efficacy and selectivity of N-(2-Furylmethoxy)phthalimide against specific biological targets .

Propiedades

IUPAC Name |

2-(furan-2-ylmethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)13(16)14(12)18-8-9-4-3-7-17-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSXZGKXRFOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601609 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39685-81-9 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.